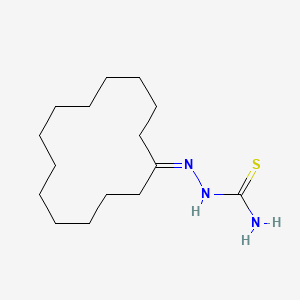![molecular formula C19H15N3O3S B11465671 4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione](/img/structure/B11465671.png)
4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[117002,1003,8014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework, which includes multiple heteroatoms such as sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions, introduction of heteroatoms, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and scalable purification techniques. The exact methods would depend on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione has several scientific research applications:
Chemistry: This compound is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions.
Biology: The biological activity of this compound is of interest, particularly its interactions with biological macromolecules.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: In industry, this compound could be used as a precursor for the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione include other pentacyclic compounds with heteroatoms, such as:
- 10,20-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),3,5,7,14,16,18-heptaen-9-one
- 9-oxo-N-(2-oxolanylmethyl)-10,20-diazapentacyclo[11.7.0.02,10.03,8.014,19]eicosa-1(13),3,5,7,14,16,18-heptaene-11-carboxamide
Uniqueness
The uniqueness of 4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[117002,1003,8014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione |
InChI |
InChI=1S/C19H15N3O3S/c1-9-7-10(8-25-2)13-14-15(26-18(13)20-9)17(23)21-16-11-5-3-4-6-12(11)19(24)22(14)16/h3-7,16H,8H2,1-2H3,(H,21,23) |
InChI Key |
BTSLWNXLSDXNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC4N3C(=O)C5=CC=CC=C45)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11465590.png)
![3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11465594.png)
![N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide](/img/structure/B11465598.png)
![3-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11465600.png)

![Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11465609.png)
![2,6-Dimethoxy-4-[2-methyl-7-(2-methylbutan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-5-yl]phenol](/img/structure/B11465615.png)
![N-(4-{[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11465619.png)
![1-(3-fluorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465650.png)

![4-(3,4-dimethoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11465663.png)
![methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B11465681.png)
![6-butyl-8-(3-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11465686.png)
![4,6-Dimethyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine](/img/structure/B11465699.png)
